N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine ring, a sulfonamide group, and a chlorophenyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the corresponding ester. This ester is then reacted with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chlorophenyl moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the rest of the structure.
N-methyl-3-chloroaniline: Contains the chlorophenyl group and a methyl group but lacks the benzodioxepine and sulfonamide moieties.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of a benzodioxepine ring, a sulfonamide group, and a chlorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5S/c1-19(24-2,14-5-3-6-15(20)11-14)13-21-27(22,23)16-7-8-17-18(12-16)26-10-4-9-25-17/h3,5-8,11-12,21H,4,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNRJSLBHCQISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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